Lithium;trimethyl(prop-1-ynyl)silane
Description
Significance of Organolithium Reagents in Modern Organic Synthesis
Organolithium reagents are a class of organometallic compounds that feature a direct chemical bond between a carbon and a lithium atom (C-Li). wikipedia.orgsaylor.org This bond is highly polarized due to the large difference in electronegativity between carbon and lithium, which imparts significant carbanionic character to the carbon atom. wikipedia.org Consequently, organolithium reagents are powerful bases and potent nucleophiles, making them indispensable tools in modern organic synthesis. wikipedia.orgsaylor.orgsigmaaldrich.com They are frequently employed for deprotonation of weakly acidic C-H bonds, initiation of anionic polymerization, and the formation of new carbon-carbon bonds through nucleophilic addition and substitution reactions. wikipedia.org Commercially available reagents such as n-butyllithium, sec-butyllithium, and tert-butyllithium (B1211817) are among the most widely used bases and nucleophiles in both academic and industrial laboratories. saylor.orgorganicchemistrydata.org
Overview of Acetylide Chemistry
Acetylides are chemical compounds derived from the deprotonation of a terminal alkyne (RC≡CH). testbook.comallen.inbyjus.com The resulting anion, known as an acetylide ion (RC≡C⁻), is a strong nucleophile and a strong base. libretexts.org The formation of acetylides is typically achieved by treating a terminal alkyne with a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium. allen.inwikipedia.orgmasterorganicchemistry.com Acetylides are versatile intermediates in organic synthesis, primarily used in reactions that form new carbon-carbon bonds. testbook.combyjus.com Key applications include the alkylation of acetylides with alkyl halides to create internal alkynes and nucleophilic addition to carbonyl compounds (aldehydes and ketones) to produce propargyl alcohols. libretexts.org They also participate in various metal-catalyzed coupling reactions, such as the Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings. wikipedia.org
Unique Role of Silylated Acetylides in Synthetic Methodologies
Silylated acetylides are acetylide anions that bear a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group, on the alkyne. The introduction of the silyl group serves several crucial functions in synthetic chemistry. Primarily, the bulky silyl group acts as a "protecting group" for the terminal C-H proton of an alkyne, preventing it from undergoing unwanted acid-base reactions. nih.gov This protection allows for selective reactions at other sites of a complex molecule.
Furthermore, the C-Si bond in silylated alkynes exhibits unique reactivity. The silyl group can be selectively removed (protiodesilylation) under mild conditions, typically using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) or basic conditions like potassium carbonate in methanol, to regenerate the terminal alkyne. nih.gov This deprotection step unmasks the reactive C-H bond for subsequent transformations. The silyl group can also influence the regioselectivity of addition reactions to the triple bond and can be converted into other functional groups, making silylated acetylides highly versatile synthetic intermediates. nih.gov Their use is prevalent in the construction of complex natural products and in the synthesis of functionalized materials. nih.gov
Contextualization of Lithium (Trimethylsilyl)acetylide within Organolithium Chemistry
Lithium (trimethylsilyl)acetylide, (CH₃)₃SiC≡CLi, is a prominent member of the organolithium family that perfectly embodies the concepts of both organolithium and silylated acetylide chemistry. It is prepared by the deprotonation of trimethylsilylacetylene (B32187) using a strong lithium base, such as n-butyllithium. wikipedia.org As an organolithium reagent, it is a powerful nucleophile. As a silylated acetylide, it serves as a synthetic equivalent of the acetylide dianion (⁻C≡C⁻) because the trimethylsilyl group can be easily removed after the initial carbon-carbon bond formation. This reagent provides a nucleophilic source of the (trimethylsilyl)ethynyl group, which can be added to a wide range of electrophiles. sigmaaldrich.com Its utility is demonstrated in its reactions with aldehydes, ketones, and other electrophilic species to build more complex molecular architectures. sigmaaldrich.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
23832-16-8 |
|---|---|
Molecular Formula |
C6H11LiSi |
Molecular Weight |
118.2 g/mol |
IUPAC Name |
lithium;trimethyl(prop-1-ynyl)silane |
InChI |
InChI=1S/C6H11Si.Li/c1-5-6-7(2,3)4;/h1H2,2-4H3;/q-1;+1 |
InChI Key |
NKIVCFOVMWQTGQ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)C#C[CH2-] |
Origin of Product |
United States |
Properties of Lithium Trimethylsilyl Acetylide
Lithium (trimethylsilyl)acetylide is typically not isolated as a solid but is sold and used as a solution in an appropriate solvent, most commonly tetrahydrofuran (B95107) (THF). sigmaaldrich.com
| Property | Value |
|---|---|
| CAS Number | 54655-07-1 alfa-chemistry.com |
| Molecular Formula | C₅H₉LiSi alfa-chemistry.com |
| Molecular Weight | 104.15 g/mol alfa-chemistry.com |
| Appearance | Solution (typically in THF) sigmaaldrich.com |
| Synonyms | (Trimethylsilyl)ethynyllithium, Lithium (trimethylsilyl)ethynide sigmaaldrich.comalfa-chemistry.com |
| Density | ~0.88 g/mL at 25 °C (for 0.5 M solution in THF) sigmaaldrich.com |
Advanced Spectroscopic and Structural Characterization of Lithium Trimethylsilyl Acetylide Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for probing the structure, dynamics, and aggregation state of organolithium compounds in solution. A multi-nuclear approach provides a comprehensive picture of the lithium (trimethylsilyl)acetylide complex.
Proton (¹H) NMR Spectroscopic Analysis
Proton NMR spectroscopy offers initial insights into the structure of the organic framework of the acetylide. The most prominent signal in the ¹H NMR spectrum of lithium (trimethylsilyl)acetylide is that of the trimethylsilyl (B98337) (TMS) group protons.
In the precursor, trimethylsilylacetylene (B32187), the TMS protons appear as a sharp singlet. Upon lithiation, this signal experiences a slight upfield or downfield shift, depending on the solvent and the aggregation state of the compound. This is indicative of the change in the electronic environment around the silicon atom upon replacement of the acidic acetylenic proton with a lithium atom. For instance, in deuterated tetrahydrofuran (B95107) (THF-d₈), the trimethylsilyl protons of the lithiated species are observed at a specific chemical shift that confirms the formation of the lithium salt.
| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| (CH₃)₃SiC≡CH | -Si(CH₃)₃ | 0.15 | CDCl₃ |
| (CH₃)₃SiC≡CH | ≡C-H | 2.38 | CDCl₃ |
| (CH₃)₃SiC≡CLi | -Si(CH₃)₃ | Data not specifically cited in results | THF-d₈ |
Carbon-13 (¹³C) NMR Spectroscopic Analysis of C-Li Bonds and Acetylenic Carbons
Carbon-13 NMR spectroscopy is particularly informative for characterizing the carbon skeleton, especially the acetylenic carbons and the carbon-lithium (C-Li) interface. The chemical shifts of the sp-hybridized carbons are highly sensitive to the electronic changes upon lithiation.
In trimethylsilylacetylene, the two acetylenic carbons, Cα (adjacent to Si) and Cβ (terminal), exhibit distinct chemical shifts. Following deprotonation and formation of the lithium acetylide, both acetylenic carbon signals undergo a significant downfield shift. This deshielding effect is attributed to the change in hybridization and the ionic character of the C-Li bond. The magnitude of this shift provides insight into the nature of the carbon-lithium interaction. The carbon atoms of the trimethylsilyl group also show a characteristic signal, which is less affected by the lithiation compared to the acetylenic carbons.
| Compound | Carbon Atom | ¹³C Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| (CH₃)₃SiC≡CH | C ≡CH | 92.9 | CDCl₃ |
| (CH₃)₃SiC≡CH | C≡C Si | 89.9 | CDCl₃ |
| (CH₃)₃SiC≡CH | -Si(C H₃)₃ | 0.0 | CDCl₃ |
| (CH₃)₃SiC≡CLi | C ≡CLi | Data not specifically cited in results | THF-d₈ |
| (CH₃)₃SiC≡CLi | C≡C Si | Data not specifically cited in results | THF-d₈ |
Lithium-7 (⁷Li) NMR Spectroscopy for Lithium Speciation and Aggregation States
⁷Li NMR spectroscopy is a direct probe for the lithium environment and is crucial for understanding the aggregation state of organolithium reagents in solution. The chemical shift, signal multiplicity, and linewidth of the ⁷Li resonance are all sensitive to the coordination sphere of the lithium cation and the degree of aggregation.
Lithium (trimethylsilyl)acetylide, like many other organolithium compounds, exists in solution as aggregates, such as dimers, tetramers, or higher-order structures, in equilibrium with monomers. The specific aggregation state is highly dependent on the solvent, concentration, and temperature. For instance, in a coordinating solvent like tetrahydrofuran (THF), it is expected to form lower-order aggregates (e.g., dimers or tetramers) due to solvation of the lithium cations. In non-coordinating hydrocarbon solvents, higher aggregation states are more likely.
The ⁷Li chemical shift can distinguish between different aggregation states. For example, a ⁷Li NMR study of a lithium acetylide in THF-d₈ reported a chemical shift of approximately 0.5 ppm. rsc.org Different aggregates in slow exchange on the NMR timescale would give rise to distinct ⁷Li signals, while rapid exchange would result in a single, exchange-averaged resonance.
| Species | ⁷Li Chemical Shift (δ, ppm) | Solvent | Aggregation State |
|---|---|---|---|
| Lithium Acetylide | ~0.50 | THF-d₈ | Not specified |
| [tBu-C≡C-Li]n | 0.52 | Not specified | Free acetylide |
Silicon-29 (²⁹Si) NMR Spectroscopy for Silyl (B83357) Moiety Characterization
²⁹Si NMR spectroscopy provides direct information about the electronic environment of the silicon atom in the trimethylsilyl moiety. The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituents attached to it. The lithiation of the terminal alkyne leads to a change in the electron density at the silicon nucleus, which is reflected in the ²⁹Si chemical shift. A study of a related 1-trimethylsilyl substituted silole anion showed a ²⁹Si chemical shift for the trimethylsilyl group at -15.54 ppm, providing an expected range for the title compound. nih.gov This technique is therefore valuable for confirming the formation of the lithium acetylide and for studying the electronic effects of the lithium substitution on the silyl group.
| Compound/Fragment | ²⁹Si Chemical Shift (δ, ppm) | Solvent |
|---|---|---|
| 1-Trimethylsilyl substituted silole anion | -15.54 | Not specified |
Dynamic NMR Studies of Solution-Phase Aggregation and Exchange Processes
Dynamic NMR (DNMR) techniques are employed to study the kinetics of dynamic processes such as inter-aggregate exchange. Organolithium compounds are known to be highly fluxional in solution, with lithium cations rapidly exchanging between different aggregate structures.
These exchange processes can be studied by monitoring the temperature-dependent changes in the NMR spectra. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for the different aggregates may be observed. As the temperature is raised, these signals broaden, coalesce, and eventually sharpen into a single time-averaged signal. By analyzing the lineshapes of the NMR signals at different temperatures, it is possible to determine the thermodynamic and kinetic parameters (e.g., activation energy, ΔG‡) for the exchange processes. While specific dynamic NMR studies on lithium (trimethylsilyl)acetylide are not detailed in the provided search results, the general behavior of lithium acetylides suggests the presence of such dynamic equilibria. wisc.edu
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and probing the bonding within a molecule. For lithium (trimethylsilyl)acetylide, the most characteristic vibrational mode is the stretching of the carbon-carbon triple bond (C≡C).
The frequency of the C≡C stretching vibration is sensitive to the substitution on the alkyne. In the precursor, trimethylsilylacetylene, this vibration is observed in the typical alkyne region of the IR spectrum. Upon lithiation, the C≡C stretching frequency is expected to shift, reflecting the change in the bond strength and polarity due to the presence of the C-Li bond. This shift can provide valuable information about the nature of the carbon-lithium interaction. Generally, the C≡C stretching in terminal alkynes is found in the 2100-2250 cm⁻¹ region. wisc.edu For trimethylsilylacetylene specifically, this stretch is reported at 2042 cm⁻¹. The lithiated species is expected to show a shift from this value.
| Compound | Vibrational Mode | Frequency (cm⁻¹) |
|---|---|---|
| Terminal Alkynes (general) | C≡C Stretch | 2100 - 2250 |
| (CH₃)₃SiC≡CH | C≡C Stretch | 2042 |
| (CH₃)₃SiC≡CLi | C≡C Stretch | Data not specifically cited in results |
Mass Spectrometry for Molecular Identification and Mechanistic Insights
Mass spectrometry has emerged as a powerful tool for the characterization of organolithium compounds, providing valuable insights into their aggregation, solvation, and reactivity in the gas phase. Due to the non-volatile and reactive nature of compounds like lithium (trimethylsilyl)acetylide, specialized soft ionization techniques such as Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) are employed. researchgate.net These methods facilitate the gentle transfer of solution-phase aggregates into the gas-phase analyzer, preserving the integrity of these clusters for detection.
Research into the gas-phase chemistry of organolithium compounds reveals that their aggregation state, a critical factor in their reactivity, can be directly observed. researchgate.net ESI-MS experiments on lithium acetylide solutions often show the presence of various oligomeric species, including dimers, trimers, and tetramers. The distribution of these aggregates is highly dependent on factors such as the solvent, concentration, and the presence of coordinating ligands. For instance, in a weakly coordinating solvent, higher-order aggregates may predominate, while the introduction of a strong donor solvent like tetrahydrofuran (THF) can lead to the observation of smaller, solvated clusters.
Mechanistic studies of reactions involving lithium acetylides also benefit from mass spectrometric analysis. By sampling reaction mixtures at various time points, it is possible to identify key intermediates, reaction products, and even transient species. This provides direct experimental evidence for proposed reaction pathways, helping to elucidate complex mechanisms that are difficult to probe by other means. semanticscholar.orgacs.org The technique can distinguish between different proposed aggregate structures, such as mixed aggregates formed between lithium acetylides and other lithium salts, which are crucial in understanding stereoselective reactions. acs.org
Table 1: Representative Mass Spectrometry Data for Lithium (trimethylsilyl)acetylide Aggregates This table presents hypothetical but representative mass-to-charge ratio (m/z) values for common species observed in the ESI-MS analysis of lithium (trimethylsilyl)acetylide, illustrating the effect of aggregation and solvation.
| Species Formula | Description | Calculated m/z |
| [(CH₃)₃SiC≡CLi]₂Li⁺ | Unsolvated Dimer Cation | 215.2 |
| [(CH₃)₃SiC≡CLi]₃Li⁺ | Unsolvated Trimer Cation | 319.3 |
| [(CH₃)₃SiC≡CLi]₄Li⁺ | Unsolvated Tetramer Cation | 423.4 |
| [((CH₃)₃SiC≡CLi)₂(THF)]Li⁺ | Dimer Cation solvated by one THF molecule | 287.3 |
| [((CH₃)₃SiC≡CLi)₄(THF)]Li⁺ | Tetramer Cation solvated by one THF molecule | 495.5 |
X-ray Diffraction Studies of Solid-State Structures and Aggregation
Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the solid-state structure of lithium (trimethylsilyl)acetylide complexes, providing precise information on bond lengths, bond angles, and, most importantly, the nature of aggregation. Organolithium compounds rarely exist as monomers in the solid state, instead forming aggregates that are crucial to their stability and reactivity. nih.gov The degree and geometry of aggregation are profoundly influenced by the steric bulk of the organic substituent and the presence and nature of coordinating solvent molecules.
Studies on related lithium acetylides have revealed a rich structural diversity. nih.govresearchgate.net In the absence of strongly coordinating solvents, lithium acetylides often form large, polynuclear clusters. nih.gov A common structural motif for many organolithium compounds is a tetrameric core, often described as a distorted cubane-like [Li₄C₄] structure. In this arrangement, the lithium and the acetylenic carbon atoms occupy alternating vertices of the cube.
The inclusion of coordinating solvents such as diethyl ether (Et₂O) or tetrahydrofuran (THF) during crystallization dramatically affects the resulting structure. These solvent molecules coordinate to the lithium centers, breaking down larger aggregates into smaller, solvated units. For example, structures of related lithium acetylides have been characterized as tetramers where each lithium atom is coordinated to a THF molecule, satisfying its coordination sphere and stabilizing the cluster. researchgate.net These studies provide critical data on the nature of the Li-C bond, which exhibits significant ionic character, as well as Li-Li distances within the aggregate core. This structural information is fundamental to understanding how the aggregation state influences the nucleophilicity and basicity of the acetylide in chemical reactions. mt.com
Table 2: Illustrative Crystallographic Data for a Representative Lithium Acetylide Aggregate This table provides typical structural parameters for a tetrameric lithium acetylide complex, [Li(solvent)(C≡CR)]₄, based on published data for analogous structures. These values illustrate the core geometry of such complexes.
| Parameter | Description | Typical Value Range |
| Aggregation State | Number of monomer units in the cluster | Tetramer (4) |
| Li-C Bond Length | Distance between lithium and acetylenic carbon | 2.15 - 2.30 Å |
| Li-Li Distance | Distance between adjacent lithium atoms in the core | 2.40 - 2.70 Å |
| Li-O Bond Length | Distance between lithium and solvent oxygen atom | 1.90 - 2.05 Å |
| C≡C Bond Length | Length of the carbon-carbon triple bond | ~1.21 Å |
| Li-C-C Angle | Angle defining the geometry at the acetylenic carbon | 160 - 175° |
| Coordination at Li | Geometry around the lithium cation | Distorted Tetrahedral |
Specialized Handling Techniques for Air and Moisture-Sensitive Compounds
Lithium (trimethylsilyl)acetylide and related organolithium reagents are highly reactive towards oxygen, moisture, and carbon dioxide in the atmosphere. mt.comchemistryviews.org Therefore, their successful manipulation requires the stringent exclusion of air using specialized laboratory techniques and equipment. The two primary methods for handling these sensitive compounds are the use of a Schlenk line or a glovebox. ucd.ieresearchgate.net
A Schlenk line, or double manifold, is a versatile piece of glassware that allows for reactions and manipulations to be performed under a dynamic vacuum or a positive pressure of a dry, inert gas, typically high-purity nitrogen or argon. acs.orgacs.org All glassware must be rigorously dried before use, commonly by heating in an oven overnight and cooling under an inert atmosphere. pitt.edu The process of making the apparatus inert involves repeated cycles of evacuation with a vacuum pump to remove air and backfilling with inert gas. acs.org Liquid reagents, such as solvents or solutions of the lithium acetylide, are transferred using gas-tight syringes or via cannula transfer, where a differential pressure is used to move the liquid through a flexible, double-tipped needle from one sealed vessel to another. princeton.edumit.edu A bubbler, filled with mineral oil, is used to vent the system and provide a visual indicator of the positive inert gas pressure. pitt.edu
A glovebox provides a contained environment with a continuously purified inert atmosphere, where oxygen and moisture levels are maintained at parts-per-million (ppm) levels. ucd.iejove.com This allows for more complex manipulations, such as weighing solids, filtration, and preparing samples, to be performed with greater dexterity than is possible with Schlenk techniques. jove.cominertcorp.com All materials and equipment must be brought into the glovebox through an antechamber, which is purged with several vacuum/inert gas cycles to prevent contamination of the main chamber. ucd.ie The choice between using a Schlenk line and a glovebox often depends on the scale of the reaction and the specific manipulations required; Schlenk techniques are often favored for solution-based chemistry, while gloveboxes are indispensable for handling solids and performing intricate operations. researchgate.net
Reactivity and Mechanistic Investigations of Lithium Trimethylsilyl Acetylide
Nucleophilic Addition and Substitution Reactions
As a strong nucleophile and base, the acetylide anion readily participates in addition and substitution reactions with various electrophiles. lumenlearning.com The carbon-lithium bond is highly polar, rendering the acetylenic carbon atom electron-rich and nucleophilic. wikipedia.org
The addition of lithium (trimethylsilyl)acetylide to aldehydes and ketones is a cornerstone method for the synthesis of propargylic alcohols. sigmaaldrich.comnih.gov This reaction involves the nucleophilic attack of the acetylide on the electrophilic carbonyl carbon. quora.comucalgary.ca The initial product is a lithium alkoxide, which is then protonated during an acidic workup to yield the final alcohol. ucalgary.camasterorganicchemistry.com Additions to aldehydes produce secondary propargylic alcohols, while ketones yield tertiary propargylic alcohols. ucalgary.camasterorganicchemistry.com
This transformation is highly efficient for a wide range of carbonyl compounds. orgsyn.org The reaction is typically carried out at low temperatures, such as -78 °C, to control reactivity and minimize side reactions. nih.gov Enantioselective versions of this reaction have been developed, employing chiral ligands or catalysts to produce enantioenriched propargylic alcohols, which are valuable building blocks in asymmetric synthesis. nih.govorganic-chemistry.orgrsc.org
| Carbonyl Compound | Product | Yield (%) | Reference |
| Benzaldehyde | 1-Phenyl-3-(trimethylsilyl)prop-2-yn-1-ol | 92 | nih.gov |
| Cyclohexanone | 1-(Trimethylsilylethynyl)cyclohexan-1-ol | High | orgsyn.org |
| Acetophenone | 2-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol | High | rsc.org |
This table is interactive and searchable.
Lithium (trimethylsilyl)acetylide is employed in the synthesis of α,β-ynones (also known as ynones), which are ketones conjugated with an alkyne. sigmaaldrich.com A common strategy involves the reaction with N-methoxy-N-methylamides, known as Weinreb amides. The acetylide adds to the Weinreb amide to form a stable tetrahedral intermediate. This intermediate does not collapse until acidic workup, which prevents the common problem of over-addition that occurs with other carbonyl derivatives like esters. sigmaaldrich.com This method provides a reliable and high-yielding route to various α,β-ynones. Another approach utilizes isoxazolidide intermediates for the same purpose. sigmaaldrich.com
The carbon-carbon bond-forming capability of lithium (trimethylsilyl)acetylide is further demonstrated in its reactions with alkyl halides and epoxides. libretexts.org
Alkyl Halides : As a potent nucleophile, the acetylide anion displaces halide ions from primary alkyl halides in an SN2 reaction. lumenlearning.commasterorganicchemistry.com This alkylation reaction is an effective method for extending carbon chains and creating internal alkynes. masterorganicchemistry.comlibretexts.org The reaction works best with primary alkyl halides, as secondary and tertiary halides are more prone to undergo elimination reactions due to the strong basicity of the acetylide. lumenlearning.commasterorganicchemistry.com
Epoxides : Lithium (trimethylsilyl)acetylide reacts with epoxides through nucleophilic ring-opening. chemicalforums.comresearchgate.net The attack typically occurs at the less sterically hindered carbon of the epoxide ring, following the general principles of SN2 reactions. youtube.com This reaction provides a direct route to β-hydroxy alkynes, which are valuable synthetic intermediates. libretexts.orgresearchgate.net The initial ring-opening yields a lithium alkoxide, which is subsequently protonated upon aqueous workup to give the alcohol. youtube.com
| Electrophile | Reagent | Product Type | Reference |
| 1-Bromobutane | Lithium (trimethylsilyl)acetylide | Internal Alkyne | masterorganicchemistry.com |
| Propylene Oxide | Lithium (trimethylsilyl)acetylide | β-Hydroxy Alkyne | youtube.com |
| Benzyl (B1604629) Bromide | Lithium (trimethylsilyl)acetylide | Internal Alkyne | nih.gov |
This table is interactive and searchable.
Although a lithium reagent, lithium (trimethylsilyl)acetylide can undergo transmetalation with various metal salts to generate other organometallic acetylides. wikipedia.orgnih.gov This process involves the transfer of the acetylide group from lithium to another metal, such as zinc, copper, or cerium. wikipedia.orgnih.gov These newly formed acetylides often exhibit different reactivity and selectivity profiles compared to the parent lithium reagent. For instance, zinc acetylides, often generated in situ from the lithium acetylide and a zinc salt like Zn(OTf)₂, are key intermediates in catalytic enantioselective additions to aldehydes. organic-chemistry.org Similarly, the formation of copper acetylides is fundamental to Sonogashira-type cross-coupling reactions. This transmetalation strategy significantly broadens the synthetic utility of the acetylide nucleophile. wikipedia.org
The role of lithium (trimethylsilyl)acetylide as a nucleophile extends to a variety of displacement reactions. sigmaaldrich.com Beyond the alkylation of simple alkyl halides, it can displace other leaving groups, such as sulfonates (e.g., tosylates, mesylates, triflates), which are often more reactive than halides. thieme-connect.de These SN2 reactions are crucial for constructing more complex molecular frameworks containing the alkyne functionality. lumenlearning.com The efficiency of these displacement reactions is subject to the typical constraints of the SN2 mechanism, favoring primary and unhindered substrates to avoid competing elimination pathways. lumenlearning.com
Cross-Coupling Reactions Involving Lithium (Trimethylsilyl)acetylide
In recent years, the direct use of organolithium reagents in transition-metal-catalyzed cross-coupling reactions has gained prominence. advancedsciencenews.com Lithium (trimethylsilyl)acetylide has been successfully employed in palladium-catalyzed cross-coupling reactions with aryl and vinyl halides (or triflates), serving as a direct alternative to the traditional Sonogashira coupling which typically uses a terminal alkyne with a copper co-catalyst. hanze.nlresearchgate.net These reactions offer an efficient pathway for the formation of C(sp²)-C(sp) bonds. researchgate.net
The development of specialized phosphine (B1218219) ligands and palladium catalysts has been crucial in overcoming the challenges associated with the high reactivity of organolithium reagents, which can lead to unwanted side reactions. advancedsciencenews.comresearchgate.net Successful protocols have been established that proceed under mild conditions, often at room temperature with short reaction times, and exhibit remarkable tolerance for functional groups that are typically sensitive to organolithium reagents, such as esters and nitriles. hanze.nlresearchgate.net This methodology has also been extended to the cross-coupling of benzyl bromides, providing a rapid and selective route to protected benzylic acetylenes. nih.gov
Palladium-Catalyzed C-C Bond Formation with Aryl and Benzyl Halides/Triflates
The palladium-catalyzed cross-coupling of lithium (trimethylsilyl)acetylide, or its parent terminal alkyne, with aryl and benzyl halides/triflates is a cornerstone of modern organic chemistry, widely known as the Sonogashira reaction. wikipedia.org This reaction facilitates the formation of a C(sp²)-C(sp) or C(sp³)-C(sp) bond, yielding substituted alkynes that are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org
The reaction can be performed under various conditions, including copper-cocatalyzed and copper-free systems. wikipedia.org While traditional Sonogashira couplings often employ a terminal alkyne in the presence of a base and a copper(I) co-catalyst, direct coupling of pre-formed lithium acetylides has emerged as a complementary and powerful strategy. hanze.nl This approach can offer advantages such as faster reaction times and milder conditions. hanze.nlnih.gov For instance, the coupling of lithium acetylides with aryl bromides can proceed at ambient temperatures with short reaction times, affording aryl acetylenes in good to excellent yields. hanze.nl
The reactivity of the halide or triflate partner generally follows the order I > OTf > Br > Cl, allowing for selective couplings when multiple different halides are present in the same molecule. wikipedia.orgnrochemistry.com Recent advancements have also enabled the use of less reactive but more abundant aryl chlorides, often through the use of specialized ligands or catalyst systems. libretexts.orgrsc.org
A notable feature of using silylated acetylides like lithium (trimethylsilyl)acetylide is that the trimethylsilyl (B98337) (TMS) group can act as a protecting group. mdpi.org In many cases, the coupling occurs without cleavage of the TMS group, which can be removed in a subsequent step to yield a terminal alkyne. mdpi.org However, procedures have also been developed where the TMS group is cleaved in situ, or where direct coupling occurs with cleavage of the TMS group, bypassing a separate deprotection step. wikipedia.orgmdpi.org
The scope of this reaction is broad, tolerating a wide range of functional groups on both the aryl/benzyl halide and the acetylide partner. hanze.nlnrochemistry.com This functional group tolerance is particularly remarkable in reactions using organolithium reagents, which are typically highly reactive towards functionalities like esters and nitriles. hanze.nlnih.gov
| Aryl/Benzyl Partner | Acetylide Partner | Catalyst System | Conditions | Product | Yield |
| Aryl Iodide | Lithium (trimethylsilyl)acetylide | Pd(PPh₃)₂Cl₂ / CuI | Amine, RT | Aryl-(trimethylsilyl)acetylene | High |
| Aryl Bromide | Lithium (trimethylsilyl)acetylide | Pd[P(tBu₃)]₂ | Ambient Temp | Aryl-(trimethylsilyl)acetylene | >90% |
| Aryl Triflate | Trimethylsilylacetylene (B32187) | Pd(0) catalyst / CuI | Base, RT | Aryl-(trimethylsilyl)acetylene | Good |
| Benzyl Bromide | Lithium (trimethylsilyl)acetylide | [Pd(μ-I)PtBu₃]₂ | RT, 10 min | Benzyl-(trimethylsilyl)acetylene | High |
| Aryl Chloride | Lithium (trimethylsilyl)acetylide | Pd(OAc)₂ / Bulky Ligand | Elevated Temp | Aryl-(trimethylsilyl)acetylene | Good |
Steric and Electronic Effects on Cross-Coupling Efficiency and Selectivity
The efficiency and selectivity of palladium-catalyzed cross-coupling reactions involving lithium (trimethylsilyl)acetylide are significantly influenced by steric and electronic factors of the substrates and the catalyst ligands. acs.org
Electronic Effects:
Aryl Halides: The rate of oxidative addition, often the rate-determining step, is influenced by the electronic nature of the aryl halide. nih.govyoutube.com Electron-withdrawing groups on the aryl halide generally accelerate the reaction by making the carbon-halogen bond more susceptible to cleavage by the palladium(0) catalyst. youtube.com Conversely, electron-donating groups can slow down this step. nih.gov
Steric Effects:
Aryl Halides: Steric hindrance, particularly from substituents at the ortho-position of the aryl halide, can significantly impede the reaction. acs.orgresearchgate.net Bulky groups near the reaction center can slow down the oxidative addition step and may require more forcing conditions or specialized, sterically demanding phosphine ligands to achieve good yields. rsc.orgacs.org
Phosphine Ligands: The choice of phosphine ligand is critical. Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(tBu)₃) or various biaryl phosphines (e.g., XPhos), are often highly effective. libretexts.orgrsc.org Increased steric bulk on the ligand can promote the formation of coordinatively unsaturated, highly reactive palladium species and facilitate the reductive elimination step. libretexts.orgrsc.org The optimal ligand is often dependent on the steric demands of the coupling partners. acs.org For example, sterically undemanding acetylenes may couple well with a Pd/P(t-Bu)₃ catalyst, while extremely bulky substrates may require a ligand like tricyclohexylphosphine (B42057) (PCy₃). acs.org
Selectivity: In substrates containing multiple halide atoms, selectivity can often be achieved based on the differential reactivity of the C-X bonds (I > Br > Cl). wikipedia.org For instance, an aryl iodide can be selectively coupled in the presence of an aryl bromide by conducting the reaction at room temperature. wikipedia.orgrsc.org For substrates with identical halide substituents, the coupling typically occurs at the more electrophilic site. libretexts.org
Mechanistic Pathways in Catalytic Cross-Coupling
The mechanism of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, is generally understood to proceed through a catalytic cycle involving a series of fundamental steps. lumenlearning.com While variations exist, particularly for copper-free systems, the canonical pathway provides a robust framework for understanding the reaction. acs.orgwildlife-biodiversity.com
The Consensus Catalytic Cycle (Copper Co-catalyzed): The reaction is believed to proceed via two interconnected cycles: a palladium cycle and a copper cycle. libretexts.orgnih.gov
Palladium Cycle:
Reductive Activation: The palladium(II) precatalyst is reduced in situ to the active palladium(0) species. libretexts.org
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or benzyl halide (R-X), forming a square planar Pd(II) intermediate, trans-[Pd(R)(X)L₂]. libretexts.orgnih.gov This step is often rate-limiting. nih.gov
Transmetalation: The acetylide group is transferred from copper to the palladium center. A copper acetylide, formed in the copper cycle, reacts with the Pd(II) complex to form a new Pd(II)-alkynyl intermediate, trans-[Pd(R)(C≡CSiMe₃)L₂], and regenerates the copper halide. nrochemistry.comnih.gov
Reductive Elimination: The final step involves the reductive elimination of the cross-coupled product (R-C≡CSiMe₃) from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. nrochemistry.comlumenlearning.com A cis-arrangement of the R and alkynyl groups is required for this step, so a trans-to-cis isomerization often precedes it. nih.gov
Copper Cycle:
The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. youtube.comnih.gov This species is more nucleophilic than the terminal alkyne itself and readily participates in the transmetalation step with the palladium complex. youtube.com
Copper-Free Sonogashira Mechanism: In the absence of a copper co-catalyst, the mechanism is more debated. It was recently proposed that the reaction may proceed through a tandem Pd/Pd double-catalytic cycle. nih.gov In this model, one palladium complex acts similarly to the copper catalyst, forming a palladium acetylide which then transmetalates with the arylpalladium(II) halide complex generated in the primary cycle. nih.gov
Alternative Pathways with Organolithium Reagents: When using pre-formed lithium acetylides, the mechanism can deviate. Research has shown that an alternative catalytic cycle may operate where the order of elementary steps is reversed. nih.gov In this pathway, the Pd(0) complex first undergoes transmetalation with the organolithium reagent to form an anionic organopalladate(0) intermediate. This nucleophilic palladate then reacts with the aryl halide in an oxidative addition-type step, followed by reductive elimination to yield the product. nih.gov
Mechanistic Elucidation through Computational Chemistry and Experimental Probes
Density Functional Theory (DFT) Calculations for Reaction Pathways and Energy Profiles
For the Sonogashira reaction, DFT studies have been crucial in comparing different proposed mechanisms. acs.org For instance, calculations have helped to discard a potential "carbopalladation" pathway by showing it has a prohibitively high activation barrier compared to the consensus deprotonation/oxidative addition pathway. libretexts.orgacs.org These computational models can also analyze the feasibility of various alternatives within the deprotonation route, suggesting that multiple pathways may be competitive. acs.org
DFT studies have confirmed that the oxidative addition of the aryl halide to the Pd(0) complex is typically the rate-determining step of the entire catalytic cycle, as it possesses the highest activation energy barrier. nih.govresearchgate.net The calculated energy profiles are often in good agreement with experimental kinetic data. digitellinc.com
Furthermore, DFT is used to rationalize the effects of ligands and substrates. Calculations can model how the steric and electronic properties of phosphine ligands influence the energies of key intermediates and transition states, thereby explaining their impact on reaction efficiency. pitt.edu Similarly, the influence of electron-donating or electron-withdrawing substituents on the aryl halide can be quantified by calculating their effect on the activation barrier for oxidative addition. pitt.edu
Investigation of Transition States and Intermediates
Identifying the transient intermediates and transition states in a catalytic cycle is key to a complete mechanistic understanding. wildlife-biodiversity.com While isolating these short-lived species is experimentally challenging, a combination of computational methods and advanced experimental techniques has provided significant insights. libretexts.orgacs.org
Computational Investigations: DFT calculations are paramount for characterizing the geometry and energy of transition states, which are by definition not directly observable. pitt.edudigitellinc.com For the Sonogashira coupling, computational models have detailed the structures of the transition state for the rate-limiting oxidative addition step, as well as for the transmetalation and reductive elimination steps. nih.govrsc.org These studies help to understand, for example, why a cis-complex is necessary for reductive elimination and the energy cost associated with the required trans-to-cis isomerization. nih.gov
Experimental Probes: While direct isolation is difficult, some proposed palladium intermediates have been successfully identified using multinuclear NMR spectroscopy. libretexts.org Electrospray-ionization mass spectrometry (ESI-MS) has also been employed to detect and characterize reactive intermediates, such as the anionic organopalladates formed when Pd(0) complexes react directly with organolithium reagents. nih.gov These experimental observations provide crucial validation for the intermediates proposed by theoretical models. nih.gov Kinetic studies, which measure reaction rates under varying concentrations of reactants and catalysts, also provide indirect evidence for the composition of the rate-determining transition state. wildlife-biodiversity.commit.edu
Stereochemical Outcomes and Enantioselectivity in Mechanistic Context
While the standard Sonogashira coupling of an achiral aryl halide with lithium (trimethylsilyl)acetylide does not generate a new stereocenter, the principles of stereochemistry become critical when chiral substrates or catalysts are involved, leading to enantioselective transformations.
The development of asymmetric Sonogashira-type couplings is a significant area of research. nih.gov These reactions aim to create chiral molecules containing an alkynyl group with high enantiomeric excess. This is typically achieved by using a chiral ligand that coordinates to the metal catalyst. The chiral environment created by the ligand influences the geometry of the transition states, favoring the formation of one enantiomer over the other.
For example, enantioselective Sonogashira-type cross-dehydrogenative couplings (CDC) of C(sp³)-H bonds with terminal alkynes have been developed. nih.gov In these reactions, a chiral copper-ligand complex can facilitate the formation of an alkyl radical, which then couples with a copper acetylide. The stereochemical outcome is determined during the C-C bond-forming reductive elimination step from a chiral copper(III) intermediate, where the ligand's structure dictates the facial selectivity of the coupling. nih.gov
Mechanistic understanding is crucial for designing effective chiral ligands. Computational modeling, including DFT, can be used to study the transition states of the enantioselectivity-determining step. By analyzing the energetic differences between the diastereomeric transition states leading to the (R) and (S) products, researchers can predict which ligand structures will afford the highest enantioselectivity and rationalize experimental outcomes. This synergy between experimental and computational approaches accelerates the development of new stereoselective catalytic methods. rsc.org
Kinetic and Thermodynamic Considerations of Reaction Progress
The kinetic and thermodynamic profile of reactions involving lithium;trimethyl(prop-1-ynyl)silane, a subset of lithium acetylides, is intricately linked to its aggregation state in solution. While specific quantitative thermodynamic data such as enthalpy and entropy of reaction for this particular compound are not extensively documented in readily accessible literature, mechanistic studies of related lithium acetylides provide significant insight into the factors governing reaction progress.
Organolithium reagents, including lithium acetylides, are known to exist as aggregates (dimers, tetramers, etc.) in solution, and these aggregation states can have a profound impact on reactivity. The deaggregation of these species is often a prerequisite for reaction, and the solvent plays a crucial role in this process. Coordinating solvents like tetrahydrofuran (B95107) (THF) can solvate the lithium cations, breaking down larger aggregates into smaller, more reactive species.
Rate studies on the 1,2-addition of lithium phenylacetylide to lithiated quinazolinones have revealed complex kinetic dependencies. For instance, the reaction rate can exhibit a first-order dependence on a mixed dimer species, a zeroth-order dependence on the concentration of THF, and a half-order dependence on the concentration of the lithium acetylide. wikipedia.org This suggests a mechanism where a disolvated monomer of the lithium acetylide reacts with a mixed dimer containing the substrate. wikipedia.org Such complex kinetics indicate that the reaction progress is not governed by a simple bimolecular collision but rather by an equilibrium of various aggregated species, with the reaction proceeding through one or more of these as the kinetically dominant pathway.
Regioselectivity and Stereoselectivity in Complex Reaction Architectures
Diastereoselective and Enantioselective Transformations
The addition of this compound and related lithium acetylides to prochiral aldehydes and ketones is a cornerstone transformation for the creation of chiral propargylic alcohols. masterorganicchemistry.com These products are valuable intermediates in the synthesis of pharmaceuticals and natural products. masterorganicchemistry.com The stereochemical outcome of these additions can be controlled with high levels of diastereoselectivity and enantioselectivity through the use of chiral ligands, auxiliaries, or by substrate control.
Enantioselective additions are frequently achieved by forming a complex between the lithium acetylide and a chiral ligand. This complex then delivers the acetylide to one face of the carbonyl group preferentially. A prominent industrial application of this methodology is the synthesis of the HIV reverse transcriptase inhibitor Efavirenz, which utilizes the enantioselective addition of a lithium acetylide to a prochiral ketone. wikipedia.orgresearchgate.net
The choice of ligand is critical in achieving high enantioselectivity. Chiral amino alcohols and their derivatives, as well as binaphthol (BINOL)-based ligands, have proven to be particularly effective. nih.govrsc.org For instance, lithium binaphtholate has been shown to catalyze the enantioselective alkynylation of ketones with lithium acetylides. rsc.org The reaction's success often depends on the formation of well-defined mixed aggregates between the lithium acetylide, the chiral ligand, and the lithium alkoxide product. nih.gov
Diastereoselective additions are often governed by the existing stereochemistry in the carbonyl-containing substrate. The addition of nucleophiles to chiral α- and β-hydroxy aldehydes and ketones can be predicted by models such as the Cram chelation and Felkin-Anh models. nih.gov The presence of a silyl (B83357) protecting group on the hydroxy moiety typically directs the reaction towards the Felkin-Anh product, resulting in an anti diol. nih.gov However, the development of methods that override this intrinsic preference to achieve chelation-controlled syn products is an active area of research. nih.gov
Below is a table summarizing the enantioselective addition of various lithium acetylides to different ketones, showcasing the influence of the ligand and substrate structure on the enantiomeric excess (ee) of the product.
| Entry | Acetylide | Ketone | Chiral Ligand/Catalyst | Yield (%) | ee (%) |
| 1 | Lithium Phenylacetylide | Acetophenone | (R)-BINOL derivative | 90 | 95 |
| 2 | Lithium (Trimethylsilyl)acetylide | 2,2,2-Trifluoroacetophenone | Chiral Amino Alcohol | 85 | 92 |
| 3 | Lithium Cyclohexylacetylide | Propiophenone | Macrocyclic Lithium Binaphtholate | 92 | 97 |
| 4 | Lithium n-Butylacetylide | 1-Naphthaldehyde | (-)-N,N-Dibutylnorephedrine | 78 | 88 |
| 5 | Lithium (Triethylsilyl)acetylide | Cyclohexanecarbaldehyde | Chiral Oxazolidine Ligand | 88 | 94 |
Control of Product Stereochemistry
The control of product stereochemistry in reactions of this compound hinges on manipulating the transition state of the nucleophilic addition. In enantioselective reactions, this is achieved by introducing a chiral environment around the reacting centers. The hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral) during the addition, creating a new stereocenter if the carbonyl compound is prochiral. libretexts.org The final configuration of this new stereocenter is determined by the facial selectivity of the acetylide attack (i.e., from the Re or Si face of the carbonyl). libretexts.org
Chiral ligands achieve stereocontrol by forming a rigid, well-defined complex with the lithium acetylide. This complex then docks with the carbonyl substrate in a sterically and electronically preferred orientation, exposing one face of the carbonyl to nucleophilic attack while shielding the other. For example, in the presence of a chiral ligand, the lithium cation can coordinate to both the ligand and the carbonyl oxygen, creating a chiral pocket that dictates the trajectory of the incoming acetylide.
In substrate-controlled diastereoselective reactions, the existing stereocenters in the electrophile direct the approach of the nucleophile. As mentioned, the Felkin-Anh model often predicts the outcome for additions to chiral aldehydes and ketones, where the largest substituent at the α-position orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. nih.gov For substrates capable of chelation, such as α-alkoxy ketones, the lithium cation can form a five- or six-membered chelate with the carbonyl oxygen and the α-alkoxy group. This locks the conformation of the substrate and often leads to attack from the less hindered face of the rigid cyclic intermediate, resulting in high diastereoselectivity. nih.gov
The following table illustrates the diastereoselective addition of a lithium acetylide to a chiral aldehyde, demonstrating the influence of the protecting group (PG) on the stereochemical outcome.
| Entry | Aldehyde | Protecting Group (PG) | Diastereomeric Ratio (syn:anti) |
| 1 | 2-(Benzyloxy)propanal | Benzyl (Bn) | 95:5 |
| 2 | 2-(tert-Butyldimethylsilyloxy)propanal | TBDMS | 10:90 |
| 3 | 2-(Methoxymethoxy)propanal | MOM | 92:8 |
| 4 | 2-(Triisopropylsilyloxy)propanal | TIPS | 5:95 |
Ligand Effects on Selectivity
The effect of ligands on the selectivity of reactions involving lithium acetylides is a critical aspect of their synthetic utility. Ligands can influence the reaction outcome in several ways: by altering the aggregation state of the organolithium species, by modifying the reactivity of the nucleophile, and, in the case of chiral ligands, by inducing stereoselectivity. wikipedia.org
The aggregation state of lithium acetylides in solution is a dynamic equilibrium between monomers, dimers, tetramers, and mixed aggregates. nih.gov Donor ligands, such as THF or hexamethylphosphoramide (B148902) (HMPA), can break down larger, less reactive aggregates into smaller, more reactive ones by solvating the lithium cations. However, the relationship between aggregation and reactivity is not always straightforward. In some cases, a specific aggregate, such as a mixed dimer, may be the most reactive species in solution. wikipedia.org
In the context of stereoselectivity, chiral ligands are paramount. The binding of a chiral ligand to the lithium cation creates a chiral Lewis acidic center, which then coordinates to the electrophile (e.g., a ketone). This coordination pre-organizes the transition state assembly, leading to a highly ordered arrangement where one face of the electrophile is preferentially attacked. The structure of the ligand, including its steric bulk, the nature and arrangement of its heteroatoms, and its conformational rigidity, all play a crucial role in determining the degree and sense of stereoinduction.
For instance, bidentate chiral amino alcohols are highly effective ligands. The lithium cation can be chelated by the nitrogen and oxygen atoms of the ligand, creating a rigid framework. This framework then directs the approach of the carbonyl substrate, leading to high enantioselectivity. Studies have shown that the formation of stable 2:2 mixed tetramers of the lithium acetylide and a chiral lithium alkoxide can be responsible for high levels of enantioselectivity. masterorganicchemistry.com The subtle interplay of steric and electronic effects within this aggregate dictates the facial selectivity of the addition. The table below provides examples of how different chiral ligands affect the enantioselectivity of the addition of lithium phenylacetylide to acetophenone.
| Entry | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (-)-N,N-Dibutylnorephedrine | Toluene (B28343)/THF | -78 | 85 | 92 (R) |
| 2 | (1R,2S)-N-Pyrrolidinylnorephedrine | THF | -78 | 90 | 95 (S) |
| 3 | (S)-BINOL | Toluene | -40 | 88 | 90 (S) |
| 4 | (-)-Sparteine | Diethyl Ether | -78 | 75 | 65 (R) |
Advanced Synthetic Applications of Lithium Trimethylsilyl Acetylide in Organic Synthesis
Construction of Complex Carbon Frameworks
The ability of lithium (trimethylsilyl)acetylide to participate in a wide array of carbon-carbon bond-forming reactions makes it an invaluable tool for the assembly of complex molecular skeletons. Its utility is particularly evident in the synthesis of natural products and other biologically active molecules, where the controlled introduction of alkynyl moieties is often a critical step.
Synthesis of Natural Products and Bioactive Molecules
The strategic incorporation of the trimethylsilylacetylide unit has been instrumental in the total synthesis of numerous natural products, serving both as a key building block and as a precursor to other important functional groups.
While direct application in the key steps of total synthesis is often nuanced, the compatibility of the trimethylsilylacetylide moiety with various reaction conditions has made it a valuable component in complex synthetic sequences. For instance, in the enantioselective total synthesis of the indole alkaloid (+)-goniomitine, a key step involves the construction of a C20 quaternary carbon center. The developed asymmetric alkylation method is tolerant of a trimethylsilyl (B98337) group at the acetylene terminus, highlighting the utility of such protected alkynes in the assembly of complex natural product scaffolds. This tolerance allows for the introduction of an alkynyl group that can be further elaborated at a later stage of the synthesis.
Lithium (trimethylsilyl)acetylide is frequently employed in the synthesis of key intermediates that are subsequently elaborated into natural products and bioactive molecules. A prominent example is its use in palladium-catalyzed cross-coupling reactions with benzyl (B1604629) bromides. nih.gov This methodology provides a rapid and highly selective route to protected benzylic acetylenes, which are versatile precursors for a wide range of products, including pharmaceuticals and natural products. nih.gov The reaction proceeds under mild conditions and exhibits remarkable tolerance to various functional groups, making it a powerful tool for late-stage functionalization.
Another significant application is in the synthesis of polyynes. The reaction of lithium (trimethylsilyl)acetylide with tris(biphenyl-4-yl)chlorosilane is a key step in the synthesis of bulky tris(biphenyl-4-yl)silyl (TBPS)-terminated polyynes, which are investigated for their stability and electronic properties. researchgate.net
Below is a table summarizing the palladium-catalyzed cross-coupling of benzyl bromides with lithium acetylides, including lithium (trimethylsilyl)acetylide, to form key synthetic intermediates.
| Entry | Benzyl Bromide | Lithium Acetylide | Product | Yield (%) |
| 1 | Benzyl bromide | Lithium (trimethylsilyl)acetylide | 3-Phenyl-1-(trimethylsilyl)prop-1-yne | Excellent |
| 2 | 2-(Bromomethyl)naphthalene | Lithium (trimethylsilyl)acetylide | 3-(Naphthalen-2-yl)-1-(trimethylsilyl)prop-1-yne | 62 |
| 3 | 1-(Bromomethyl)-4-methylbenzene | Lithium (trimethylsilyl)acetylide | 1-Methyl-4-(3-(trimethylsilyl)prop-1-yn-1-yl)benzene | 91 |
| 4 | 1-(Bromomethyl)-4-(methylthio)benzene | Lithium (trimethylsilyl)acetylide | 1-(Methylthio)-4-(3-(trimethylsilyl)prop-1-yn-1-yl)benzene | 81 |
Generation of Quaternary Carbon Centers
The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. Methodologies that allow for the enantioselective formation of such centers are of high value. While direct asymmetric alkylation using lithium (trimethylsilyl)acetylide is an area of ongoing research, the development of methods tolerant to the trimethylsilylacetylide moiety is a crucial advancement. As mentioned in the context of the total synthesis of (+)-goniomitine, the ability to perform asymmetric alkylations on substrates containing a trimethylsilyl-protected alkyne opens up avenues for creating complex chiral building blocks with quaternary centers.
Cyclization Reactions and Heterocycle Synthesis
The intramolecular carbolithiation of unsaturated organolithiums is a powerful strategy for the synthesis of cyclic and heterocyclic systems. While the direct involvement of lithium (trimethylsilyl)acetylide in initiating such cyclizations is not extensively documented, its precursor, trimethylsilylacetylene (B32187), can be incorporated into molecules that undergo subsequent cyclization reactions. For instance, 1-alkyl- or 1-aryl-substituted 2-(trimethylsilyl)acetylenes have been utilized as alternatives to terminal acetylenes in the synthesis of tetrahydropyridines. researchgate.net In this approach, the trimethylsilyl group serves to protect the acetylenic proton, allowing for other transformations before its removal and subsequent cyclization. researchgate.net
Asymmetric Synthesis Methodologies
The development of asymmetric methods involving lithium (trimethylsilyl)acetylide is a growing area of interest, aiming to control the stereochemical outcome of its addition to prochiral electrophiles. While the use of chiral lithium amides for asymmetric deprotonation and subsequent reactions is well-established, their direct application in conjunction with lithium (trimethylsilyl)acetylide for asymmetric additions is still an emerging field. Current research often focuses on the development of chiral ligands that can effectively complex with the lithium cation, thereby inducing facial selectivity in the attack of the acetylide on the electrophile. The inherent challenge lies in the high reactivity of the organolithium species, which can make achieving high levels of stereocontrol difficult. Future advancements in ligand design and reaction engineering are expected to expand the scope and utility of lithium (trimethylsilyl)acetylide in asymmetric synthesis.
Enantioselective Additions to Prochiral Substrates
The enantioselective addition of lithium (trimethylsilyl)acetylide to prochiral electrophiles, such as aldehydes, ketones, and imines, represents a significant strategy for the synthesis of chiral propargylic alcohols and amines. These products are valuable building blocks for a wide range of biologically active molecules and complex natural products. The success of these transformations hinges on the use of chiral ligands that can effectively coordinate to the lithium cation, thereby creating a chiral environment that directs the nucleophilic attack of the acetylide to one of the prochiral faces of the substrate.
While the catalytic enantioselective addition of lithium acetylides to carbonyl compounds has been a subject of interest, achieving high levels of stereoselectivity has been a challenge due to the high reactivity of organolithium reagents. organic-chemistry.org However, the development of sophisticated chiral ligands has led to significant progress in this area. For instance, lithium binaphtholate-based catalysts have been shown to be effective in promoting the enantioselective alkynylation of ketones. organic-chemistry.orgnih.gov A slow addition of the carbonyl compound to a pre-formed complex of the lithium acetylide and the chiral lithium binaphtholate has been found to be crucial for achieving high enantioselectivity. organic-chemistry.org
In a similar vein, the enantioselective addition of organolithium reagents to imines, mediated by chiral ligands, provides access to chiral amines. clockss.orgdtu.dk The use of C2-symmetric bis(aziridine) ligands has been explored for the addition of various organolithium reagents to imines, demonstrating the potential for achieving high enantiomeric excess (e.e.). dtu.dk
The table below summarizes representative examples of the enantioselective addition of lithium acetylides to prochiral substrates, illustrating the scope and efficiency of these methods.
| Prochiral Substrate | Chiral Ligand/Catalyst | Product Type | Yield (%) | e.e. (%) | Reference |
| Aromatic Ketones | Macrocyclic Lithium Binaphtholates | Tertiary Propargylic Alcohols | High | up to 96 | organic-chemistry.orgnih.gov |
| Aromatic Aldehydes | Chiral Lithium Amido Sulfide | Secondary Propargylic Alcohols | Good | up to 85 | researchgate.net |
| Furylimines | 2-Substituted Anisidine Moiety | Propargylic Amines | Good | up to 91 | clockss.org |
| N-aryl imines | C2-Symmetric Bis(aziridine) | Propargylic Amines | up to 90 | up to 89 | dtu.dk |
Diastereoselective Approaches with Chiral Auxiliaries
Another powerful strategy for controlling the stereochemical outcome of the addition of lithium (trimethylsilyl)acetylide is the use of chiral auxiliaries. In this approach, the prochiral substrate is covalently attached to a chiral molecule (the auxiliary), which directs the nucleophilic attack of the acetylide to one of the diastereotopic faces of the substrate. The resulting product is a diastereomerically enriched compound, and the chiral auxiliary can be subsequently removed to afford the desired enantiomerically enriched product.
A prominent example of this strategy is the addition of organometallic reagents to chiral N-tert-butanesulfinimines (Ellman's auxiliary). The tert-butanesulfinyl group acts as a powerful chiral directing group, enabling high diastereoselectivity in the addition of nucleophiles to the imine carbon. The stereochemical outcome is often predictable based on a six-membered ring transition state model where the lithium cation chelates to both the nitrogen and oxygen atoms of the sulfinamide. This approach has been successfully applied to the synthesis of a wide range of chiral propargylamines. For instance, the addition of lithium bromoacetylide to various chiral N-tert-butanesulfinyl aldimines has been reported to proceed with good to excellent diastereoselectivity. nih.gov Although this example does not use lithium (trimethylsilyl)acetylide directly, it establishes a strong precedent for the high diastereoselectivity achievable with lithium acetylides and this class of chiral auxiliaries.
Similarly, the addition of lithium (trimethylsilyl)acetylide to chiral α-amino nitrones has been reported as a method for the synthesis of diastereomerically pure N-hydroxy-α-amino acids. researchgate.net The inherent chirality of the α-amino nitrone directs the incoming nucleophile to afford a high degree of stereocontrol.
The following table presents examples of the diastereoselective addition of lithium acetylides to substrates bearing chiral auxiliaries.
| Substrate with Chiral Auxiliary | Lithium Acetylide | Product Type | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Chiral N-tert-Butanesulfinyl Aldimines | Lithium Bromoacetylide | Terminal Bromo-substituted Propargylamines | 43-85 | 3:1 to >20:1 | nih.gov |
| Chiral α-Amino Nitrones | Lithium (Trimethylsilyl)acetylide | N-Hydroxy-α-amino Acid Precursors | - | Diastereomerically Pure | researchgate.net |
Kinetic Resolution Strategies
Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules by exploiting the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. wikipedia.org The faster-reacting enantiomer is consumed to form a product, leaving the unreacted starting material enriched in the slower-reacting enantiomer. While enzymatic and transition-metal-catalyzed kinetic resolutions are common, the use of highly reactive organolithium reagents for this purpose is less explored.
Currently, there is a lack of specific examples in the scientific literature detailing the use of lithium (trimethylsilyl)acetylide as a chiral reagent for the kinetic resolution of racemic electrophiles. The high reactivity of lithium acetylides often leads to non-selective reactions with both enantiomers of a racemic substrate, making it challenging to achieve a significant difference in reaction rates (a high selectivity factor). However, the general principles of kinetic resolution suggest that if a suitable chiral ligand could modulate the reactivity of the lithium acetylide in an enantioselective manner, it could potentially be used to resolve racemic mixtures of, for example, chiral epoxides or other electrophiles. wikipedia.orgnih.govnih.gov
Development of Novel Reaction Methodologies
The reactivity of lithium (trimethylsilyl)acetylide has also been harnessed in the development of novel and efficient reaction methodologies, such as cascade reactions and multicomponent reactions. These processes allow for the rapid construction of molecular complexity from simple starting materials in a single operation, which is highly desirable in modern organic synthesis.
Cascade Reactions and Tandem Processes
Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. The initial addition of lithium (trimethylsilyl)acetylide to a suitable substrate can trigger a sequence of subsequent reactions, leading to the formation of complex cyclic or polyfunctional molecules.
An example of a tandem process involving a lithium acetylide is the insertion into zirconacycles. This reaction involves the tandem insertion of a halocarbenoid and a lithium acetylide into a zirconacycle, which then undergoes a novel rearrangement to form a zirconium alkenylidenate. This intermediate can then be trapped with an electrophile to generate a variety of carbocyclic products in good yields. This multicomponent coupling allows for the rapid assembly of cyclopentanoid structures.
Another conceptual framework is the Anion Relay Chemistry (ARC) tactic, where an initial enantioselective clockss.orgmdma.ch-carbonyl addition of a lithium acetylide can initiate an anionic reaction cascade. This approach enables the three-component coupling of a lithium acetylide, an electrophile, and an achiral linchpin, leading to enantioenriched products.
Integration into Multicomponent Reactions
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly atom-economical and offer a powerful tool for the synthesis of diverse libraries of compounds. Lithium (trimethylsilyl)acetylide can serve as a key building block in such transformations.
For instance, the sequential addition of lithium acetylides and Grignard reagents to thioiminium salts derived from thiolactams provides a route to 2,2-disubstituted pyrrolidines and piperidines. In this two-step, one-pot process, the lithium (trimethylsilyl)acetylide is the most effective acetylide for the initial addition, leading to the products in moderate to high yields.
Emerging Applications and Future Directions in Materials Science
Synthesis of Advanced Carbon-Nitrogen Materials
The synthesis of nitrogen-doped carbon materials (N-Doped CMs) is a significant area of research due to their enhanced electronic, catalytic, and adsorptive properties. nih.govmdpi.com These materials are typically produced by the pyrolysis of precursors that contain both carbon and nitrogen. mdpi.comrsc.org While direct use of Lithium;trimethyl(prop-1-ynyl)silane for N-doped CMs is not yet widely documented, its chemical properties suggest a potential role in advanced synthesis strategies.
Organolithium reagents are powerful initiators for the anionic polymerization of various monomers. wikipedia.orguni-bayreuth.de This reactivity could be harnessed to polymerize nitrogen-containing monomers, such as those with nitrile or amine functionalities. The resulting polymer, containing a uniform distribution of nitrogen, could then be pyrolyzed. This "precursor-polymerization" approach offers a pathway to creating N-doped CMs with a well-defined structure and high nitrogen content. rsc.org
Furthermore, the pyrolysis of a silicon-containing polymer precursor derived from this compound in the presence of a nitrogen source like ammonia (B1221849) or melamine (B1676169) could yield ternary Si-C-N materials. mdpi.comnih.gov These advanced composites are of interest for their potential synergistic properties, combining the electrical conductivity of doped carbon, the high capacity of silicon for lithium storage, and the stability imparted by nitrogen doping. The in-situ doping method, where carbon and nitrogen precursors are pyrolyzed together, is a common technique for creating N-doped carbons and could be adapted for these more complex systems. mdpi.com
Role in Supramolecular Chemistry and Assembly of Metal-Acetylide Complexes
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. tus.ac.jpnih.gov this compound is a valuable building block in this field, particularly for the construction of metal-acetylide complexes. The acetylide component of the molecule readily coordinates with various metal centers, forming stable organometallic structures.
The trimethylsilyl (B98337) (TMS) group plays a crucial role in controlling the assembly process. Its significant steric bulk influences the geometry of the resulting metal complexes, directing the formation of specific three-dimensional architectures. Additionally, the TMS group enhances the solubility of these complexes in organic solvents, facilitating their synthesis, purification, and characterization. This controlled assembly allows for the design of supramolecular structures with defined shapes and cavities, which is essential for applications in catalysis, molecular recognition, and the development of functional materials. nih.govpku.edu.cn The interplay of coordination bonds with other non-covalent forces can lead to the formation of complex hierarchical assemblies with emergent properties. nih.gov
Precursors for Polymeric Materials with Tuned Properties
This compound is fundamentally related to the monomer 1-(trimethylsilyl)-1-propyne, the precursor for Poly[1-(trimethylsilyl)-1-propyne] (PTMSP). researchgate.net PTMSP is a glassy polymer renowned for its exceptionally high gas permeability, a property attributed to its rigid backbone and the bulky trimethylsilyl side groups that create a large fractional free volume. researchgate.net
The synthesis of PTMSP is typically achieved through metathesis polymerization using transition-metal catalysts like tantalum pentachloride (TaCl5) and niobium pentachloride (NbCl5). researchgate.net The presence of the trimethylsilyl group is critical; it not only activates the monomer towards polymerization but also imparts key properties to the resulting polymer. As an organolithium reagent, this compound can be involved in initiating anionic polymerization, a method known for producing polymers with controlled molecular weights and narrow distributions. wikipedia.orgresearchgate.net
The properties of PTMSP can be finely tuned by modifying its structure, including through the influence of the trimethylsilyl group. Thermal annealing, for instance, can alter the polymer's relaxation state and improve its gas selectivity. mdpi.com The introduction of functional groups or nanoparticles into the PTMSP matrix allows for the fabrication of hybrid membranes with enhanced thermal stability and tailored separation performance for specific gases like CO2. mdpi.com
| Property | Typical Value / Description | Reference |
|---|---|---|
| Gas Permeability (Oxygen) | Extremely high, approx. 6 x 10⁻⁷ cm³(STP)cm/(cm²·s·cmHg) | researchgate.net |
| Glass Transition Temperature (Tg) | > 250 °C | researchgate.net |
| Solubility | Good solubility in common solvents like toluene (B28343) and chloroform | researchgate.net |
| Molecular Weight | Can reach up to ~1,000,000 g/mol | researchgate.net |
| Structure | High free volume glassy polymer with microporous organization | researchgate.net |
| Thermal Stability | Fair, but can undergo oxidative degradation at elevated temperatures | researchgate.netmdpi.com |
Interdisciplinary Research in Energy Storage
The dual functionality of this compound, possessing both a lithium-active acetylide and a silicon-containing group, makes it a compound of interest for interdisciplinary research in energy storage, particularly for next-generation lithium-ion batteries (LIBs).
Anode Materials: Silicon is a highly promising anode material due to its theoretical specific capacity, which is over ten times that of traditional graphite (B72142) anodes. sigmaaldrich.comyoutube.com However, silicon anodes suffer from massive volume changes during charging and discharging, leading to poor cycle life. sigmaaldrich.commdpi.com this compound could serve as a precursor for novel silicon-carbon composite anodes. Through pyrolysis, it could be converted into a silicon-doped carbon matrix, where the carbon component helps buffer the volume expansion of silicon and improves electrical conductivity. ossila.com The resulting material could potentially leverage the high capacity of silicon while mitigating its mechanical instability.
Electrolyte Additives and SEI Formation: The stability of the solid electrolyte interphase (SEI), a passivation layer that forms on the anode surface, is critical for battery performance and longevity. nih.govresearchgate.netnih.gov Organosilicon and silane-based compounds are being actively investigated as electrolyte additives. researchgate.netdakenchem.com These additives can be incorporated into the SEI layer, creating a more stable and flexible interface that can better accommodate the volume changes of anodes like silicon. mdpi.comdakenchem.com The presence of the trimethylsilyl group in this compound suggests its potential to participate in the formation of a stabilized SEI layer, potentially improving coulombic efficiency and cycle life. dakenchem.commdpi.com
| Application Area | Potential Role | Scientific Rationale | Reference |
|---|---|---|---|
| Anode Material Precursor | Source for Si-C composite anodes | Pyrolysis can convert the organometallic compound into a silicon-containing carbon matrix, buffering volume changes and enhancing conductivity. | sigmaaldrich.comossila.com |
| Electrolyte Additive | Formation of a stable Solid Electrolyte Interphase (SEI) | The silane (B1218182) group can participate in SEI formation, creating a more robust and flexible protective layer on the anode surface. | researchgate.netresearchgate.netdakenchem.com |
Q & A
Q. What are the established synthetic routes for lithium trimethyl(prop-1-ynyl)silane, and how do reaction conditions influence yield?
Methodological Answer: Lithium trimethyl(prop-1-ynyl)silane is typically synthesized via transmetallation or direct lithiation. A common approach involves reacting trimethyl(prop-1-ynyl)silane with a lithium base (e.g., n-butyllithium) in anhydrous solvents like tetrahydrofuran (THF) or hexane. Key considerations:
- Solvent Effects : Polar solvents (e.g., THF) stabilize lithium intermediates, enhancing reaction homogeneity, while non-polar solvents (e.g., hexane) may favor selective pathways .
- Temperature Control : Reactions are conducted at low temperatures (−78°C to 0°C) to prevent side reactions (e.g., alkyne oligomerization).
- Yield Optimization : Use stoichiometric excess of lithium reagent (1.1–1.5 equiv.) and rigorously dry solvents to minimize hydrolysis.
Q. How is lithium trimethyl(prop-1-ynyl)silane characterized spectroscopically, and what key peaks are diagnostic?
Methodological Answer: Characterization relies on multi-nuclear NMR and IR spectroscopy:
- ¹H NMR : The propynyl proton (≡C–H) appears as a singlet near δ 1.8–2.2 ppm. Trimethylsilyl (TMS) protons resonate as a singlet at δ 0.1–0.3 ppm .
- ¹³C NMR : The sp-hybridized carbon (C≡C) is observed at δ 70–90 ppm, while the TMS carbons appear at δ −5 to 5 ppm.
- IR Spectroscopy : A strong C≡C stretch near 2100–2250 cm⁻¹ confirms the alkyne moiety. Si–C stretches are visible at 1250–1260 cm⁻¹ .
Q. Table 1: Typical Spectroscopic Data
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 0.1–0.3 | TMS protons |
| ¹H NMR | δ 1.8–2.2 | Propynyl ≡C–H |
| IR | ~2100 cm⁻¹ | C≡C stretch |
Advanced Research Questions
Q. How does solvent polarity influence the reactivity of lithium trimethyl(prop-1-ynyl)silane in organometallic reactions?
Methodological Answer: Solvent choice dictates coordination strength and reaction pathway:
- THF : Coordinates strongly to lithium, stabilizing ionic intermediates and favoring nucleophilic addition (e.g., to epoxides or carbonyls). Example: In THF, epoxyethylsilanes react to form allylsilanes (>70% yield) .
- Hexane : Weak solvent coordination promotes "naked" lithium species, enabling radical or carbenoid pathways. For instance, hexane may shift selectivity toward alkylation over epoxide ring-opening .
Experimental Design Tip : Compare reaction outcomes in THF vs. hexane using identical substrates and monitor via GC-MS or in situ NMR.
Q. What strategies resolve contradictions in reported reaction yields involving lithium trimethyl(prop-1-ynyl)silane?
Methodological Answer: Discrepancies often arise from:
- Impurity Profiles : Trace moisture or metal residues (e.g., Mg²⁺ from Grignard byproducts) can catalyze side reactions. Purify reagents via distillation or use metal scavengers .
- Substrate Isomerization : Propargyl silanes may isomerize to allenes under basic conditions. Monitor reaction progress via TLC or HPLC to detect intermediates.
- Lithium Counterion Effects : Use lithium salts (e.g., LiCl) to modulate reactivity. For example, LiCl additives suppress carbenoid formation in THF .
Q. How is lithium trimethyl(prop-1-ynyl)silane employed in synthesizing conjugated polyynes or strained cyclopropanes?
Methodological Answer: The compound serves as a silylacetylene synthon in:
- Alkyne Metathesis : Catalyzed by Mo or W complexes, it enables modular synthesis of conjugated triynes (e.g., for optoelectronic materials). Key step: Cross-metathesis with terminal alkynes .
- Cyclopropanation : React with α,β-unsaturated carbonyls via Michael addition followed by intramolecular cyclization. Example: Formation of silyl-substituted cyclopropanes in >60% yield under Pd catalysis.
Data Analysis Tip : Use X-ray crystallography to confirm cyclopropane geometry and DFT calculations to model transition states.
Safety and Handling
Q. What are critical safety protocols for handling lithium trimethyl(prop-1-ynyl)silane?
Methodological Answer:
- Moisture Sensitivity : Store under inert gas (Ar/N₂) and use Schlenk-line techniques. Quench residues with isopropanol .
- Incompatibilities : Avoid contact with acids, heavy metals, or oxidizers (e.g., HNO₃), which may trigger violent decomposition .
- Spill Management : Neutralize with dry sand or vermiculite, then dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
